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Introduction: Reversine, a 2,6-disubstituted purine derivative, has emerged as a fascinating
small molecule with a dual capacity to influence cell fate and inhibit cancer cell proliferation.
Initially identified for its remarkable ability to induce dedifferentiation of lineage-committed cells,
it has since been characterized as a potent inhibitor of key mitotic kinases. This technical guide
provides an in-depth overview of the discovery, chemical synthesis, and biological activities of
Reversine, tailored for researchers, scientists, and professionals in the field of drug
development.

Discovery of a Dual-Action Molecule

Reversine, chemically known as 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, was first
reported in 2004 by the research group of Peter G. Schultz.[1][2] Their work, published in the
Journal of the American Chemical Society, described the discovery of this small molecule
through a high-throughput screen of combinatorial libraries. The primary goal of this screen
was to identify compounds capable of inducing the dedifferentiation of murine C2C12
myoblasts, a cell line committed to the myogenic lineage.[1][2]

The discovery was significant as it presented a chemical tool to potentially reverse the
differentiated state of cells, opening new avenues for regenerative medicine.[1] Subsequent
studies confirmed that Reversine-treated C2C12 cells could be redifferentiated into other cell
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types, such as osteoblasts and adipocytes, demonstrating a gain of multipotency.[3] Further
research has revealed that Reversine's biological effects are largely attributed to its inhibitory
activity against several key protein kinases, particularly Aurora kinases and Monopolar spindle
1 (Mps1), which are crucial regulators of mitosis.[1][4][5][6] This kinase inhibitory profile also
underpins its potential as an anti-cancer agent.[4][7][8]

Chemical Synthesis of Reversine

The chemical synthesis of Reversine is a two-step process starting from the commercially
available 2,6-dichloropurine. The methodology relies on sequential nucleophilic aromatic
substitution reactions at the C6 and C2 positions of the purine ring.

Experimental Protocol: Synthesis of Reversine

Step 1: Synthesis of 6-cyclohexylamino-2-chloro-purine

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropurine (1 equivalent) in n-
pentanol.

» Addition of Reagent: Add cyclohexylamine (1.1 equivalents) to the solution.

o Reaction Conditions: Heat the reaction mixture at 70°C for 4 hours under a nitrogen
atmosphere.

o Work-up and Purification: After cooling, the reaction mixture is typically purified by column
chromatography on silica gel to isolate the monosubstituted product, 6-cyclohexylamino-2-
chloro-purine.

Step 2: Synthesis of Reversine (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-
diamine)

e Reaction Setup: Dissolve the 6-cyclohexylamino-2-chloro-purine (1 equivalent) obtained
from Step 1 in dry n-butanol.

» Addition of Reagent: Add 4-morpholinoaniline (2.5 equivalents) and a catalytic amount of
trimethylsilyl chloride (TMSCI, 1-3 drops) to the solution.

o Reaction Conditions: Heat the reaction mixture at 120°C for 14 hours.
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» Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is
removed under reduced pressure. The crude product is then purified by column
chromatography on silica gel to yield the final product, Reversine.

Note: While a specific yield was not detailed in the initial publication, syntheses of analogous
2,6-disubstituted purines report yields ranging from fair to excellent (40-90%). Purity is typically
assessed by NMR and mass spectrometry.

Quantitative Biological Activity

Reversine's biological effects are concentration-dependent and vary across different cell types
and kinase targets. The following tables summarize key quantitative data on its activity.

Table 1: Inhibitory Activity of Reversine against Protein
Kinases

Kinase Target IC50 (nM) Assay Conditions
Aurora A 150 - 400 In vitro kinase assay
Aurora B 98.5 - 500 In vitro kinase assay
Aurora C 400 In vitro kinase assay
Mps1 (TTK) 3 In vitro kinase assay
MEK1 >1500 In vitro kinase assay
Muscle Myosin 350 In vitro kinase assay

Data compiled from multiple sources.[1][6][7][8][9]

Table 2: Cytotoxic Activity of Reversine against Cancer
Cell Lines
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Cell Line Cancer Type IC50 (pM) at 48h

HOG Glioma <0.4

T98G Glioma 3.6

U251MG Glioma 7.5

KKU-100 Cholangiocarcinoma ~1-10

KKU-213A Cholangiocarcinoma ~1-10

KKU-213B Cholangiocarcinoma ~1-10

Jurkat T-cell Acute Lymphoblastic Dose-dependent reduction in
Leukemia viability

Dose-dependent reduction in

Namalwa Burkitt's Lymphoma o
viability
Dose-dependent cytotoxic
SW480 Colorectal Cancer o
activity
Dose-dependent cytotoxic
HCT-116 Colorectal Cancer o
activity
] Dose-dependent growth
HelLa Cervical Cancer o
inhibition
) Dose-dependent growth
ui4 Cervical Cancer

inhibition

Data compiled from multiple sources.[4][5][10][11][12]

Key Signaling Pathways and Experimental
Workflows

Reversine primarily exerts its effects by inhibiting the kinase activity of Aurora kinases and
Mps1l, leading to defects in mitosis and ultimately cell cycle arrest or apoptosis in cancer cells.

Aurora Kinase Signaling Pathway Inhibition
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Aurora kinases (A, B, and C) are critical regulators of mitosis, involved in centrosome
separation, chromosome alignment, and cytokinesis.[13] Reversine, as an ATP-competitive
inhibitor, blocks the phosphorylation of downstream targets of Aurora kinases.[7][14] For
instance, inhibition of Aurora B leads to a failure in the phosphorylation of histone H3 at Serine
10, a key event for chromosome condensation and segregation.[1][14] This disruption of the
Aurora kinase signaling cascade leads to mitotic catastrophe, characterized by the formation of
polyploid cells and subsequent apoptosis.[4][14]
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Caption: Inhibition of the Aurora B kinase pathway by Reversine.

Mpsl Kinase Signhaling Pathway Inhibition

Mps1 (Monopolar spindle 1), also known as TTK, is a dual-specificity kinase that plays a
central role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that
ensures proper chromosome attachment to the mitotic spindle.[2][15] Reversine is a potent
inhibitor of Mps1.[2][5][6] Inhibition of Mps1 by Reversine leads to the premature silencing of
the SAC, even in the presence of unattached kinetochores.[2][6] This results in chromosome
missegregation, aneuploidy, and ultimately, cell death.[2]

Inhibits until
. Activates _ | Spindle Assembly ready Proper Anaphase
LIESHRIZEE "| checkpoint (SAC) Initiation

Aneuploidy & | __Leadsto___
Chromosome Missegregation | Cell Death

Reversine

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12175390/
https://www.benchchem.com/product/b1683945?utm_src=pdf-body
https://www.medchemexpress.com/literature/reversine-is-a-atp-competitive-aurora-kinase-inhibitor.html
https://pubmed.ncbi.nlm.nih.gov/18483302/
https://aacrjournals.org/mct/article/7/5/1140/235536/Reversine-a-novel-Aurora-kinases-inhibitor
https://pubmed.ncbi.nlm.nih.gov/18483302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8227489/
https://pubmed.ncbi.nlm.nih.gov/18483302/
https://www.benchchem.com/product/b1683945?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683945?utm_src=pdf-body
https://rupress.org/jcb/article/190/1/21/36021/A-chemical-tool-box-defines-mitotic-and-interphase
https://pmc.ncbi.nlm.nih.gov/articles/PMC3853266/
https://www.benchchem.com/product/b1683945?utm_src=pdf-body
https://rupress.org/jcb/article/190/1/21/36021/A-chemical-tool-box-defines-mitotic-and-interphase
https://pmc.ncbi.nlm.nih.gov/articles/PMC7797171/
https://rupress.org/jcb/article/190/1/73/36002/Dissecting-the-role-of-MPS1-in-chromosome
https://www.benchchem.com/product/b1683945?utm_src=pdf-body
https://rupress.org/jcb/article/190/1/21/36021/A-chemical-tool-box-defines-mitotic-and-interphase
https://rupress.org/jcb/article/190/1/73/36002/Dissecting-the-role-of-MPS1-in-chromosome
https://rupress.org/jcb/article/190/1/21/36021/A-chemical-tool-box-defines-mitotic-and-interphase
https://www.benchchem.com/product/b1683945?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Caption: Inhibition of the Mps1-mediated spindle assembly checkpoint by Reversine.

Experimental Workflow: C2C12 Cell Dedifferentiation
Assay

This workflow outlines the key steps to assess the dedifferentiation potential of Reversine on
C2C12 myoblasts.
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Caption: Experimental workflow for assessing Reversine-induced cell dedifferentiation.
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Detailed Experimental Protocol: Cell Viability Assay
(MTT Assay)

o Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
and allow them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of Reversine (e.g., 0.1 to 50 puM)
and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

o MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and
incubate for 2-4 hours at 37°C.

e Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer
to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value using a dose-response curve.

Conclusion and Future Directions

Reversine stands as a testament to the power of small molecules in dissecting and
manipulating complex biological processes. Its journey from a cell fate modulator to a potential
anti-cancer therapeutic highlights the interconnectedness of cellular signaling pathways. For
researchers, Reversine offers a valuable tool to probe the mechanisms of cell plasticity and
mitotic regulation. For drug development professionals, it represents a promising scaffold for
the design of novel kinase inhibitors with therapeutic potential in oncology and regenerative
medicine. Future research will likely focus on optimizing its potency and selectivity, elucidating
its full range of cellular targets, and exploring its efficacy in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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